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Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for
treating major depressive disorder, obsessive-compulsive disorder, and other conditions.[1] The
presence of nitrosamine impurities in pharmaceutical products has become a significant
concern for regulatory agencies and manufacturers worldwide due to their potential
carcinogenic risk.[2][3][4] N-Nitroso fluoxetine is a nitrosamine impurity that can form during
the synthesis, storage, or formulation of fluoxetine-containing drug products.[1] This technical
guide provides an in-depth overview of the characterization of N-Nitroso fluoxetine, including
its formation, analytical detection methodologies, and the current regulatory landscape.

Formation and Chemistry of N-Nitroso Fluoxetine

N-Nitroso fluoxetine (IUPAC Name: N-Methyl-N-(3-phenyl-3-(4-
(trifluoromethyl)phenoxy)propyl)nitrous amide) is a nitrosamine drug substance-related impurity
(NDSRI).[5][6] It is formed through the reaction of the secondary amine functional group
present in the fluoxetine molecule with a nitrosating agent, such as nitrous acid (formed from
nitrites in acidic conditions).[1][2] This reaction is a classic nitrosation of a secondary amine.
Factors such as the presence of residual nitrites in excipients, acidic pH, and elevated
temperatures during manufacturing or storage can facilitate the formation of this impurity.[1]
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Chemical Structure:

e Chemical Name: N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide[5]
[7]

e Molecular Formula: C17H17F3N202[8][9]
e Molecular Weight: 338.32 g/mol [7][8]

« CAS Number: 150494-06-7[9][10][11]

Formation Pathway

The formation of N-Nitroso fluoxetine from fluoxetine and a nitrosating agent (e.g., nitrites
under acidic conditions) is a critical consideration in drug manufacturing and stability studies.
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Formation pathway of N-Nitroso fluoxetine.

Analytical Methodologies for Characterization

Due to the low permissible limits of nitrosamine impurities, highly sensitive and selective
analytical methods are required for their detection and quantification.[12] Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted
technique for this purpose, offering the necessary sensitivity and specificity.[13][14]

Experimental Protocol: LC-MS/MS for N-Nitroso
Fluoxetine in Fluoxetine Drug Substance
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This protocol is a composite representation based on publicly available methods for the
determination of N-Nitroso fluoxetine.[13][15]

3.1.1 Equipment and Reagents

e Equipment:

o Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray
lonization (ESI) source.[13]

o Analytical column: Symmetry C18, 3.5 um, 4.6 mm i.d. x 15 cm, or equivalent.[13]

o Ultrasonicator, Vortex mixer, Centrifuge.[13]

¢ Reagents:

o

Methanol, Acetonitrile (HPLC grade).[13]

[¢]

Ammonium formate (reagent grade).[13]

[¢]

Deionized water (resistivity = 18 MQecm).[13]

[e]

N-Nitroso fluoxetine reference standard.[13]

o

N-Nitroso fluoxetine-d5 isotope-labeled internal standard.[13]

3.1.2 Standard and Sample Preparation

« Internal Standard (IS) Stock Solution: Accurately weigh and dissolve N-Nitroso fluoxetine-
d5 in methanol to a known concentration (e.g., 2.5 mg in 10 mL).[13]

o Standard Stock Solution: Accurately weigh and dissolve N-Nitroso fluoxetine in methanol to
a known concentration (e.g., 5 mg in 10 mL).[13]

o Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-40 ng/mL) by
diluting the standard stock solution with methanol. Each standard should contain the internal
standard at a constant concentration (e.g., 1 ng/mL).[13]
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e Sample Preparation:

o

Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge
tube.[13]

o

Add 1 mL of the internal standard solution and 9 mL of methanol.[13]

[¢]

Vortex to mix, then sonicate for 5 minutes.[13]

o

Centrifuge at = 3000 xg for 5 minutes.[13]

[e]

Filter the supernatant through a 0.22 um membrane filter into an HPLC vial.[13]
3.1.3 Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column |
Symmetry C18, 3.5 um, 4.6 x 150 mm[13] | | Column Temp. | 40°C[13] | | Mobile Phase A | 10
mM Ammonium formate in Water[13] | | Mobile Phase B | Acetonitrile[13] | | Flow Rate | 0.8
mL/min[13] | | Injection Vol. | 5 pL[13] | | Gradient | Time (min) | %A | %B ||| 0.0 - 2.0 | 35| 65
|112.0 - 70]|5|95||]7.0~-9.0|5]|95]]]9.0~-9.1|35|65]]|9.1 - 12.0|35]|65]

Table 2: Mass Spectrometry Parameters

Parameter Condition

lonization Mode Electrospray lonization (ESI), Positive[13]

lon Source Temp.

500°C[13]

Detection Mode

Multiple Reaction Monitoring (MRM)[13]

lon Spray Voltage 5.5 kV[13]
Nebulizer Gas 50 psi[13]
Heated Gas 60 psi[13]

| Curtain Gas | 35 psi[13] |
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Table 3: MRM Transitions for Quantification and Confirmation

Compound Precursor lon (m/z)  Product lon (m/z) Use
N-Nitroso o

) 339.1 148.1 Quantitative*
fluoxetine
N-Nitroso fluoxetine 339.1 177.0 Quialitative

N-Nitroso fluoxetine-
d5 (1S)

3441 153.1 Internal Standard

Note: Specific ions and instrument parameters may need to be optimized based on the
instrument used.

Method Validation and Data Analysis

The analytical method should be validated according to ICH guidelines to ensure its suitability.
Key validation parameters include specificity, linearity, accuracy, precision, limit of detection
(LOD), and limit of quantification (LOQ).

o Specificity: The ability to assess the analyte unequivocally in the presence of components
that may be expected to be present. This is typically demonstrated by the absence of
interfering peaks at the retention time of N-Nitroso fluoxetine in a blank sample.[15]

o LOD/LOQ: The lowest amount of analyte that can be reliably detected and quantified. For N-
Nitroso fluoxetine, reported LOQs are in the range of 0.09 ppm (relative to the drug
substance).[15]

e Quantification: The amount of N-Nitroso fluoxetine in the sample is calculated using a
calibration curve generated from the peak area ratios of the analyte to the internal standard
versus the concentration of the standards.[13]

Experimental Workflow Diagram

The overall process from receiving a sample to reporting the final result is outlined in the
following workflow.
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Analytical workflow for N-Nitroso fluoxetine.
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Regulatory Context and Acceptable Intake Limits

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine
impurities in human drugs.[2][4][16] These guidelines are based on a conservative cancer risk
assessment, aiming for a lifetime risk of less than one additional cancer case in 100,000
people.[6][17]

The acceptable intake (Al) limit for nitrosamines is determined based on their carcinogenic
potency. For many common nitrosamines, specific Al limits have been set (e.g., 96 ng/day for
NDMA, 26.5 ng/day for NDEA).[2] For NDSRIs where specific carcinogenicity data is not
available, the FDA has provided a framework for determining the Al limit based on a "predicted
carcinogenic potency categorization."[17] Manufacturers are required to perform risk
assessments to evaluate the potential presence of nitrosamines and, if a risk is identified,
conduct confirmatory testing using validated analytical methods.[4][17]

Conclusion

The characterization of N-Nitroso fluoxetine is a critical aspect of ensuring the quality and
safety of fluoxetine-containing pharmaceuticals. Its formation is chemically understood, and
robust analytical methods, primarily LC-MS/MS, are available for its sensitive and specific
quantification. A thorough understanding of the formation pathways, coupled with rigorous
analytical testing and adherence to regulatory guidelines, is essential for drug development
professionals to mitigate the risks associated with this potential impurity. Continuous monitoring
and control throughout the product lifecycle are paramount to safeguarding public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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